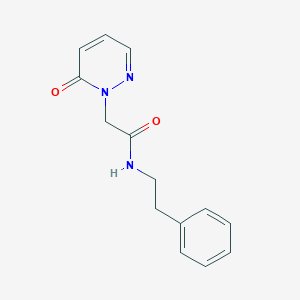

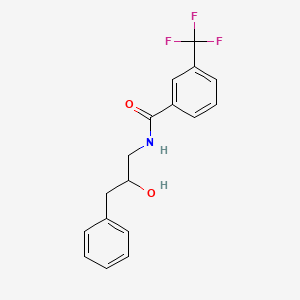

2-(6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates” are efficient, stable, and ecofriendly alternatives to chloroformates .

Synthesis Analysis

Treatment of 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide in toluene at room temperature provides carbonates in good yields .Chemical Reactions Analysis

The reaction of 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide in toluene at room temperature provides carbonates .Scientific Research Applications

Synthesis and Derivative Exploration

- A study by Ibrahim and Behbehani (2014) established a general route for the synthesis of a novel class of pyridazin-3-one derivatives, highlighting their potential in creating fused azines and exploring their viability and generality for further applications in medicinal chemistry (H. M. Ibrahim & H. Behbehani, 2014).

Antimicrobial and Antiulcer Activities

- Research by Abou-Elmagd et al. (2015) focused on synthesizing various heterocycles bearing a 3-indolyl moiety, including pyridazin-3(4H)-ones, for their potential antimicrobial activities, demonstrating the application of these derivatives in addressing bacterial and fungal infections (Wael S. I. Abou-Elmagd, A. K. El-ziaty, & A. A. Abdalha, 2015).

Corrosion Inhibition

- A study by Mashuga, Olasunkanmi, and Ebenso (2017) explored the inhibitory effects of pyridazine derivatives on the electrochemical dissolution of mild steel in acidic environments, indicating their potential as corrosion inhibitors and highlighting their chemical interaction mechanisms with metallic surfaces (Motsie E. Mashuga, L. Olasunkanmi, & E. Ebenso, 2017).

Antioxidant Activity

- Research by Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl derivatives based on the pyrazolobenzothiazine ring system, evaluating their antioxidant activities and indicating their potential in developing new antioxidant agents (Matloob Ahmad, H. Siddiqui, J. Gardiner, M. Parvez, & Sana Aslam, 2012).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various enzymes and receptors, influencing their activity and function .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties significantly impact the bioavailability of a compound, determining its effectiveness in the body .

Result of Action

Similar compounds have been reported to induce various cellular responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide . These factors can include temperature, pH, and the presence of other compounds .

properties

IUPAC Name |

2-(6-oxopyridazin-1-yl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-13(11-17-14(19)7-4-9-16-17)15-10-8-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHWCRSMLYXNSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2841572.png)

![1-[2-(3-Methylpyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2841574.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2841575.png)

![N-(sec-butyl)-1-{3-[(methylsulfonyl)amino]benzoyl}prolinamide](/img/structure/B2841577.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2841581.png)

![8-fluoro-2-(2-(trifluoromethoxy)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2841582.png)

![6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2841584.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2841589.png)

![N-(2,4-dimethoxyphenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2841593.png)

![4-chloro-N-{2-[2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2841594.png)